molecular formula C10H11N3O2S B12972563 Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate

Katalognummer: B12972563
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: VOGRIMXPALUQAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-2-(methylthio)benzoic acid with methyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the benzimidazole core with the methylthio and amino groups allows for versatile modifications and applications in various fields.

Eigenschaften

Molekularformel

C10H11N3O2S

Molekulargewicht

237.28 g/mol

IUPAC-Name

methyl 6-amino-2-methylsulfanyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-15-9(14)6-3-5(11)4-7-8(6)13-10(12-7)16-2/h3-4H,11H2,1-2H3,(H,12,13)

InChI-Schlüssel

VOGRIMXPALUQAM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC(=N2)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.